molecular formula C17H27N5O4 B6752428 1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione

1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione

Cat. No.: B6752428
M. Wt: 365.4 g/mol
InChI Key: ARIKZGCCLWXMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, a piperazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using robust and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and morpholine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring, in particular, is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperazine and morpholine rings may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.

    Piperazine derivatives: Compounds like piperazine itself or its N-substituted derivatives are widely used in medicinal chemistry.

    Morpholine derivatives: Morpholine and its derivatives are common in pharmaceuticals and agrochemicals.

Uniqueness: 1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione is unique due to the combination of these three functional groups, which may confer enhanced biological activity and specificity compared to compounds containing only one or two of these groups.

Properties

IUPAC Name

1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4/c1-13(17-18-14(2)19-26-17)20-5-7-21(8-6-20)15(23)3-4-16(24)22-9-11-25-12-10-22/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIKZGCCLWXMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)N2CCN(CC2)C(=O)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.